molecular formula C17H36O2 B1606041 3,3'-[Methylenebis(oxymethylene)]bisheptane CAS No. 22174-70-5

3,3'-[Methylenebis(oxymethylene)]bisheptane

Cat. No. B1606041
CAS RN: 22174-70-5
M. Wt: 272.5 g/mol
InChI Key: QPIWJVQXEMCELO-UHFFFAOYSA-N
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Description

3,3’-[Methylenebis(oxymethylene)]bisheptane is a chemical compound with the molecular formula C17H36O2 . It is also known by the alternative name 2-Ethylhexylal . The compound has a clear liquid appearance .


Molecular Structure Analysis

The molecular structure of 3,3’-[Methylenebis(oxymethylene)]bisheptane consists of 17 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 272.466 Da .


Physical And Chemical Properties Analysis

3,3’-[Methylenebis(oxymethylene)]bisheptane has a density of 0.8±0.1 g/cm³, a boiling point of 293.9±8.0 °C at 760 mmHg, and a flash point of 73.8±18.0 °C . Its water solubility is 0.01 mg/L .

Scientific Research Applications

Polymerization and Material Science

One significant application of 3,3'-[Methylenebis(oxymethylene)]bisheptane in scientific research involves its role in polymerization processes. For instance, Lei Li et al. (2016) demonstrated the highly cis-1,4-selective living polymerization of 3-methylenehepta-1,6-diene, which could be catalyzed to produce polymers with pendant terminal vinyl groups. These groups could be further functionalized, resulting in materials with diverse thermal properties, indicating the potential of using similar structures in creating functionalized elastomers and other polymeric materials (Lei Li, Shihui Li, Dongmei Cui, 2016).

Catalysis and Chemical Reactions

In the field of catalysis, R. Begum et al. (2019) reviewed the use of nanocatalysts in the chemical reduction of methylene blue, a process relevant to environmental remediation and industrial applications. While this study does not directly involve 3,3'-[Methylenebis(oxymethylene)]bisheptane, it highlights the broader context of research into catalytic processes and the development of new materials for chemical transformations, suggesting a potential area for the application of similar compounds (R. Begum, J. Najeeb, A. Sattar, K. Naseem, A. Irfan, A. Al‐Sehemi, Z. H. Farooqi, 2019).

Environmental and Energy Applications

The exploration of new materials for energy and environmental applications is another area where compounds like 3,3'-[Methylenebis(oxymethylene)]bisheptane might find application. For example, the study by J. Burger et al. (2010) on poly(oxymethylene) dimethyl ethers as components of tailored diesel fuel underscores the ongoing research into alternative fuels and additives that enhance fuel properties while minimizing environmental impact. Such research suggests potential for the development of related compounds for use in energy sectors (J. Burger, M. Siegert, E. Ströfer, H. Hasse, 2010).

Safety And Hazards

The safety data sheet indicates that 3,3’-[Methylenebis(oxymethylene)]bisheptane may cause long-lasting harmful effects to aquatic life . In case of exposure, it is recommended to seek medical advice .

properties

IUPAC Name

3-(2-ethylhexoxymethoxymethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O2/c1-5-9-11-16(7-3)13-18-15-19-14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIWJVQXEMCELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCOCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897134
Record name 2-Ethylhexylal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-[Methylenebis(oxymethylene)]bisheptane

CAS RN

22174-70-5
Record name 3,3′-[Methylenebis(oxymethylene)]bis[heptane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22174-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(Methylenebis(oxymethylene))bisheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022174705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexylal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[methylenebis(oxymethylene)]bisheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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